molecular formula C14H16N2O B14790212 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one

Cat. No.: B14790212
M. Wt: 228.29 g/mol
InChI Key: VSGXCHUAHRVCPL-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-diazaspiro[44]non-2-en-4-one is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one typically involves complex organic reactions. One common method starts with the nucleophilic displacement of a suitable precursor, followed by hydrolytic cyclization and carbonyl reduction. For instance, starting from malononitrile, the compound can be synthesized through a series of steps including nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one undergoes various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which 2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The pathways involved can vary depending on the specific application, but they often include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
  • 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one

Uniqueness

2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different alkyl groups, such as butyl or propyl, which can affect their reactivity and applications .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-benzyl-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C14H16N2O/c17-13-14(8-4-5-9-14)16-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16,17)

InChI Key

VSGXCHUAHRVCPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)NC(=N2)CC3=CC=CC=C3

Origin of Product

United States

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